Enantiomeric Excess (ee) Achieved via Asymmetric Hydrogenation vs. Racemic Baseline
In the context of synthesizing dopamine D2 receptor partial agonists, researchers achieved a 92% enantiomeric excess (ee) for (R)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate using asymmetric hydrogenation of the corresponding enamine precursor [1]. This establishes a quantitative benchmark for enantioselective synthesis that a racemic synthesis (0% ee baseline) cannot meet, directly impacting the stereochemical fidelity required for CNS target engagement.
| Evidence Dimension | Enantiomeric Excess (ee) from asymmetric synthesis |
|---|---|
| Target Compound Data | 92% ee (R-enantiomer) |
| Comparator Or Baseline | Racemic synthesis baseline: 0% ee; no quantitative ee data available for (S)-enantiomer synthesis under identical conditions |
| Quantified Difference | +92% ee improvement over racemic baseline |
| Conditions | Asymmetric hydrogenation of enamine precursor; specific catalyst and conditions as cited in Journal of Medicinal Chemistry context (2023) |
Why This Matters
A 92% ee directly determines the usable yield of the desired (R)-enantiomer for stereospecific downstream applications, as the (S)-impurity can act as a competitive antagonist or inactive ballast in receptor binding assays.
- [1] Kuujia.com. Cas no 1213609-13-2 ((R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate). Aggregated Product Research Insights, citing J. Med. Chem. 2023 context. Accessed 2026. View Source
